2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid
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Overview
Description
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a chlorinated thiophene ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and 2-bromoethylbenzoate.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 5-chlorothiophene-2-carboxylic acid is first converted to its ethyl ester derivative. This intermediate is then subjected to a nucleophilic substitution reaction with 2-bromoethylbenzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene can be reduced to a thiophene without the chlorine substituent.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without chlorine.
Substitution: Thiophene derivatives with various substituents replacing chlorine.
Scientific Research Applications
2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-Chlorothiophen-2-yl)ethoxy]acetic acid
- Ethyl 2-(5-chlorothiophen-2-yl)acetate
Uniqueness
Compared to similar compounds, 2-[2-(5-Chlorothiophen-2-yl)ethyl]benzoic acid is unique due to its benzoic acid moiety, which can impart different chemical and biological properties. The presence of the benzoic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C13H11ClO2S |
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Molecular Weight |
266.74g/mol |
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-12-8-7-10(17-12)6-5-9-3-1-2-4-11(9)13(15)16/h1-4,7-8H,5-6H2,(H,15,16) |
InChI Key |
RGGVCVBICZRLTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(S2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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